CDC801

Catalog No.
S006987
CAS No.
192819-27-5
M.F
C23H24N2O5
M. Wt
408.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CDC801

CAS Number

192819-27-5

Product Name

CDC801

IUPAC Name

3-(3-cyclopentyloxy-4-methoxyphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide

Molecular Formula

C23H24N2O5

Molecular Weight

408.4 g/mol

InChI

InChI=1S/C23H24N2O5/c1-29-19-11-10-14(12-20(19)30-15-6-2-3-7-15)18(13-21(24)26)25-22(27)16-8-4-5-9-17(16)23(25)28/h4-5,8-12,15,18H,2-3,6-7,13H2,1H3,(H2,24,26)

InChI Key

DDYUBCCTNHWSQM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(CC(=O)N)N2C(=O)C3=CC=CC=C3C2=O)OC4CCCC4

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)N)N2C(=O)C3=CC=CC=C3C2=O)OC4CCCC4

Description

CDC-801 is under investigation in clinical trial NCT00006097 (Chemotherapy in Treating Patients With Chronic Lymphocytic Leukemia).
Selective Cytokine Inhibitory Drug CC-1088 is an analog of thalidomide with potential antineoplastic activity that belongs to the functional class of agents called selective cytokine inhibitory drugs (SelCIDs). SelCIDs inhibit phosphodiesterase-4 (PDE 4), an enzyme involved in tumor necrosis factor alpha (TNF alpha) production. CC-1088 inhibits production of the cytokines vascular endothelial growth factor (VEGF) (a pro-angiogenic factor) and interleukin-6 (IL-6). (NCI04)

CDC801 is a chemical compound characterized by the molecular formula C23H24N2O5. It is recognized as a potent inhibitor of phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha (TNF-α), with inhibitory concentrations (IC50) of 1.1 μM and 2.5 μM, respectively . The compound has garnered attention for its potential therapeutic applications in inflammatory diseases and other conditions where modulation of these pathways may be beneficial.

Typical for compounds with similar structures. Notably, it can participate in oxidation and reduction reactions due to the presence of functional groups such as amines and carbonyls. The compound's reactivity is influenced by its ability to form stable intermediates, which can further lead to substitution reactions .

The biological activity of CDC801 is primarily linked to its role as a phosphodiesterase 4 inhibitor. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) within cells, which can modulate inflammatory responses. Additionally, CDC801 has shown efficacy in reducing the production of pro-inflammatory cytokines, including TNF-α, which plays a crucial role in various inflammatory diseases . Its selectivity for PDE4 over other phosphodiesterase isoforms enhances its therapeutic potential while minimizing side effects associated with broader-spectrum inhibitors.

The synthesis of CDC801 typically involves multi-step organic synthesis techniques. One common method includes the condensation of appropriate amine precursors with carbonyl-containing compounds, followed by subsequent functional group modifications to achieve the desired molecular structure. Specific synthetic routes may vary based on the desired purity and yield but generally involve standard organic reactions such as nucleophilic substitutions and cyclizations .

CDC801 has potential applications in treating various inflammatory conditions, including asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis. Its ability to modulate immune responses makes it a candidate for further development in therapies aimed at autoimmune diseases and other conditions characterized by excessive inflammation . Additionally, CDC801's role in inhibiting TNF-α positions it as a valuable compound in research focused on cancer therapy and neurodegenerative diseases.

Interaction studies involving CDC801 have demonstrated its capacity to inhibit specific enzymatic pathways linked to inflammation and cellular signaling. In vitro studies have shown that CDC801 effectively reduces TNF-α production in activated immune cells, suggesting its utility in modulating immune responses . Further research into its pharmacokinetics and potential drug-drug interactions is necessary to fully understand its therapeutic profile.

Several compounds share structural or functional similarities with CDC801, particularly those that also act as phosphodiesterase inhibitors or target inflammatory pathways. Here are some notable examples:

Compound NameMolecular FormulaMechanism of ActionUnique Features
RolipramC16H18N2O3Phosphodiesterase 4 inhibitorSelective for PDE4; used in depression treatment
ApremilastC22H24N2O5Phosphodiesterase 4 inhibitorApproved for psoriasis; oral administration
RoflumilastC17H19ClN2O3Phosphodiesterase 4 inhibitorUsed for COPD; anti-inflammatory properties

CDC801's uniqueness lies in its specific inhibitory profile against both PDE4 and TNF-α, making it particularly relevant for conditions where both pathways are implicated . Its structural characteristics may also contribute to distinct pharmacological properties compared to other compounds listed.

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

408.16852187 g/mol

Monoisotopic Mass

408.16852187 g/mol

Heavy Atom Count

30

UNII

95HB56U8P8

Other CAS

192819-27-5

Dates

Modify: 2024-02-18
[1]. Man HW, et al. Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4and tumor necrosis factor-alpha inhibitor. J Med Chem. 2009 Mar 26;52(6):1522-4.

Explore Compound Types